6,8-dichloro-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Medicinal chemistry Structure-activity relationship Molecular recognition

Generic pyrazoloquinolines lack the specific 6,8-dichloro and 3,4-dimethylphenyl substitution required for distinct lipophilicity (ΔClogP ≈ +0.9) and halogen bonding. This compound occupies unexplored SAR space for COX-2/PDE4/iNOS pathways. - **Key Features:** 6,8-dichloro halogen bond donors; 3,4-dimethylphenyl steric bulk; ClogP ~5.8. - **Application:** Negative control for A3 adenosine receptor assays; crystallographic probe for C-Cl···O/N interactions. - **Supply:** ≥98% purity; NMR fingerprint (δ 2.3-2.6 ppm, two methyl singlets) for rapid identity verification.

Molecular Formula C24H17Cl2N3
Molecular Weight 418.32
CAS No. 901265-72-3
Cat. No. B2892512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-dichloro-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
CAS901265-72-3
Molecular FormulaC24H17Cl2N3
Molecular Weight418.32
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C3=C4C=C(C=C(C4=NC=C3C(=N2)C5=CC=CC=C5)Cl)Cl)C
InChIInChI=1S/C24H17Cl2N3/c1-14-8-9-18(10-15(14)2)29-24-19-11-17(25)12-21(26)23(19)27-13-20(24)22(28-29)16-6-4-3-5-7-16/h3-13H,1-2H3
InChIKeyGVXRKOMAZUGVNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,8-Dichloro Pyrazoloquinoline: Structural Overview


6,8-Dichloro-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901265-72-3) is a fully aromatic, pentacyclic-fused pyrazolo[4,3-c]quinoline derivative bearing a distinctive 6,8-dichloro substitution on the quinoline ring and a 3,4-dimethylphenyl group at the N1 position . This heterocyclic scaffold has been historically associated with high-affinity benzodiazepine receptor ligand activity, selective COX-2 inhibition, PDE4 inhibition, and anticancer properties across a range of substituted analogs . Unlike its 6,8-unsubstituted or 6,8-difluoro counterparts, the specific 6,8-dichloro-3,4-dimethylphenyl substitution pattern creates a uniquely lipophilic and sterically defined chemical space that cannot be replicated by generic pyrazoloquinoline analogs.

SAR diversity Unexplored 6,8-dichloro + 3,4-dimethylphenyl substitution space for focused library design.
Target engagement Elevated lipophilicity and steric constraint support intracellular target binding and permeability studies.
QC identity Distinctive methyl singlet NMR pattern enables rapid identity verification in compound management.

6,8-Dichloro Pyrazoloquinoline: Why Generic Analogs Fail


Pyrazolo[4,3-c]quinoline derivatives exhibit highly substituent-dependent biological profiles; minor changes in ring halogenation or N-aryl substitution can redirect target affinity from A3 adenosine receptors to CB2 cannabinoid receptors, or abolish activity entirely . The 6,8-dichloro motif on the quinoline ring significantly increases molecular weight (+68.9 Da vs. the unsubstituted analog) and calculated lipophilicity (ΔClogP ≈ +0.9), while the 3,4-dimethylphenyl N1-substituent introduces steric bulk and distinct pi-stacking geometry that differentiates this compound from analogs bearing 3-chlorophenyl, 4-fluorophenyl, or 4-tert-butylphenyl N-substituents . Importantly, target-specific quantitative biological activity data for this precise substitution pattern is not yet available from primary peer-reviewed sources; the differentiation evidence below is therefore anchored in physicochemical and structural parameters that directly govern target engagement, solubility, and metabolic stability, rendering generic substitution scientifically unsound.

Halogen pattern

6,8-Dichloro quinoline substitution alters molecular recognition, binding affinity, and lipophilicity relative to non-chlorinated or mono-halogenated pyrazoloquinolines.

N1-Aryl mismatch

3,4-Dimethylphenyl group modifies π-stacking geometry and electron density compared to 3-chloro, 4-fluoro, or 4-tert-butyl analogs; target selectivity may shift.

Target-specific data gap

Biological activity for this precise substitution pattern is not reported; class-level SAR may not transfer without experimental validation.

6,8-Dichloro Pyrazoloquinoline: Differentiation Evidence


Molecular Mass & Formula vs. Non-Chlorinated Analog

The target compound carries two chlorine atoms at positions 6 and 8 of the quinoline ring, whereas the closest non-chlorinated analog, 1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901043-59-2), has hydrogen atoms at these positions . The resulting molecular formula difference (C24H17Cl2N3 vs. C24H19N3) translates to a molecular weight increase of 68.9 Da (418.32 vs. 349.43 g/mol) and introduces two additional hydrogen-bond halogen acceptor sites, which can critically alter target binding pocket complementarity .

Molecular Mass
Cross-study
C24H17Cl2N3, 418.33 Da
+68.9 Da vs. C24H19N3 (349.43 Da)
Mass increase and additional halogen-bond sites may differentiate target binding; review pocket complementarity.
SpectraBase comparison; no crystallographic data.
Medicinal chemistry Structure-activity relationship Molecular recognition

Lipophilicity (ClogP) vs. Non-Chlorinated Analog

The 6,8-dichloro substitution is predicted to increase the octanol-water partition coefficient by approximately 0.9 log units compared to the non-chlorinated analog, based on fragment-based ClogP calculation methodology . The target compound's ClogP is estimated at ~5.8, versus ~4.9 for 1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901043-59-2). This increase in lipophilicity is consistent with experimentally observed trends in closely related 6,8-dichloro-pyrazoloquinoline derivatives, where each chlorine atom contributes approximately +1.0 to +1.2 log units to measured logD7.4 values .

Lipophilicity
Predicted
ClogP ~5.8
Δ +0.9 vs. ~4.9 (non-Cl)
Reported lipophilicity difference may influence membrane permeability and metabolic stability context.
Fragment-based ClogP; no experimental logD available.
Drug-likeness Lipophilicity ADME prediction

N1 Steric Effects: 3,4-Dimethyl vs. 3-Cl & 4-t-Bu Phenyl

The 3,4-dimethylphenyl N1-substituent on the target compound (CAS 901265-72-3) introduces two methyl groups in a vicinal arrangement on the phenyl ring, creating a distinct steric and electronic profile compared to analogs bearing 3-chlorophenyl (CAS 901045-04-3) or 4-tert-butylphenyl (CAS 901265-77-8) N1-substituents . While the 3-chlorophenyl analog contains an electron-withdrawing chlorine (σmeta = +0.37) and the 4-tert-butylphenyl analog introduces a bulky tert-butyl group (molar refractivity = 19.62), the 3,4-dimethylphenyl substituent provides electron-donating character (σpara-CH3 = −0.17) combined with moderate steric bulk, which can influence pi-stacking geometry with aromatic residues in target binding pockets .

N1 Substituent Effects
Cross-study
3,4-diMe: σmeta -0.07, σpara -0.17
3-ClPh: σmeta +0.37
4-tBuPh: MR 19.62
Electron-donating dimethylphenyl may alter π-stacking and selectivity vs. electron-withdrawing or bulky analogs.
Hammett constants; binding geometry not determined.
Steric effects Pi-stacking Binding pocket complementarity

Class-Level NO Inhibition in Macrophages

While target-specific NO inhibition data for 6,8-dichloro-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901265-72-3) has not been published in the peer-reviewed literature, structurally related pyrazolo[4,3-c]quinoline derivatives from the 2a–2r series have demonstrated potent inhibition of LPS-induced NO production in RAW 264.7 macrophages, with the lead compound 3-amino-4-phenylamino-1H-pyrazolo[4,3-c]quinoline (2a) achieving an IC50 of 0.39 μM . The anti-inflammatory mechanism involves suppression of both iNOS and COX-2 protein expression. The 6,8-dichloro and 3,4-dimethylphenyl substituents on the target compound are predicted by QSAR models from this study to modulate NO inhibitory potency relative to the 3-amino-4-phenylamino substitution pattern, though the direction and magnitude of this modulation cannot be quantified without direct experimental measurement .

NO Inhibition (Class)
Class-level
Lead analog 2a IC50 = 0.39 μM (RAW 264.7); target not measured
Class-level anti-inflammatory context; substitution impact unquantified; requires direct assay.
LPS-induced macrophage assay; QSAR prediction only.
Anti-inflammatory Nitric oxide inhibition iNOS

1H NMR Fingerprint: Aromatic and Methyl Signals

The 1H NMR spectrum of 6,8-dichloro-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901265-72-3) exhibits characteristic aromatic proton signals at δ 7.2–8.5 ppm (attributable to the quinoline, phenyl, and dimethylphenyl ring protons) and distinct methyl singlet signals at δ 2.3–2.6 ppm corresponding to the two methyl groups on the 3,4-dimethylphenyl N1-substituent . This spectral pattern is distinguishable from that of the non-chlorinated analog (which lacks the downfield shift induced by the electron-withdrawing chlorine atoms) and from the 4-tert-butylphenyl analog (which displays a characteristic tert-butyl singlet at δ ~1.3 ppm) . The presence of two methyl singlets rather than one tert-butyl singlet provides unambiguous identity confirmation by 1H NMR.

1H NMR Fingerprint
Supporting
δ 7.2–8.5 (Ar-H)
δ 2.3–2.6 (2 × CH3 singlet)
Distinct methyl pattern confirms identity; distinguishes from tert-butyl and other N1-aryl analogs.
400 MHz 1H NMR; cross-reference with COA recommended.
Structural confirmation Quality control NMR spectroscopy

6,8-Dichloro Pyrazoloquinoline: Research Applications


SAR Library Design for Anti-Inflammatory Screening

This compound occupies an unexplored region of the pyrazolo[4,3-c]quinoline SAR landscape defined by the combination of 6,8-dichloro electron-withdrawing and lipophilic modifications with a 3,4-dimethylphenyl N1 electron-donating group. It is best deployed as a diversity element in focused libraries aimed at mapping the substituent tolerance of anti-inflammatory targets such as iNOS/COX-2 pathways, particularly given the class-level NO inhibition potency (IC50 = 0.39 μM for analog 2a) established in LPS-induced RAW 264.7 macrophage assays. Its ClogP of ~5.8 requires careful solvent selection (DMSO stock solutions) for cell-based assay compatibility .

Halogen Bonding Probe for Structural Biology

The two chlorine atoms at positions 6 and 8 of the quinoline ring introduce halogen bond donor capacity that is absent in the non-chlorinated analog. This compound can serve as a probe molecule for crystallographic or computational studies investigating the role of C–Cl···O/N halogen bonding interactions in ligand–protein recognition, where halogen bond energies of 1–3 kcal/mol can meaningfully influence binding pose and selectivity. The 3,4-dimethylphenyl group provides additional steric constraints that can be exploited in docking and MD simulation validation studies .

QC NMR Standard for Analog Differentiation

The distinctive 1H NMR spectral signature—two methyl singlets at δ 2.3–2.6 ppm combined with aromatic signals spanning δ 7.2–8.5 ppm—enables rapid NMR-based identity verification to distinguish this compound from other 6,8-dichloro analogs bearing 3-chlorophenyl (CAS 901045-04-3), 4-fluorophenyl (CAS 901045-02-1), or 4-tert-butylphenyl (CAS 901265-77-8) N1-substituents. Compound management facilities can implement a 5-minute 1H NMR check using this fingerprint to prevent costly misidentification errors in high-throughput screening decks .

Negative Control for A3 Adenosine Receptor Antagonists

Given that 2-arylpyrazolo[4,3-c]quinolin-4-one derivatives have been characterized as potent and selective human A3 adenosine receptor antagonists (Ki values in the low nanomolar range), this 1H-pyrazolo[4,3-c]quinoline variant—which lacks the 4-oxo group critical for A3 affinity—may be utilized as a structurally matched negative control or selectivity counter-screen compound in A3 antagonist optimization programs. Its use enables discrimination between scaffold-dependent and substituent-dependent biological effects .

Application
Selection Property
Validation Focus
Anti-inflammatory SAR library design
Distinct 6,8-dichloro and 3,4-dimethylphenyl motif
iNOS/COX-2 pathway screening; solvent compatibility review
Halogen bonding interaction studies
C–Cl donor capacity from 6,8-dichloro motif
Crystallographic or computational binding pose assessment
QC NMR identity verification
Characteristic methyl singlet pattern
NMR discrimination from N1-aryl analog misidentification
A3 adenosine receptor selectivity counter-screen
Matched scaffold without 4-oxo group
Scaffold vs. substituent effect discrimination
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